(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one reacts with aromatic aldehydes to form arylidene derivatives . Another approach involves the reaction of thiazolo[3,2-a][1,3,5]triazine derivatives with activated olefins catalyzed by triethylamine . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions include various substituted thiazolo[3,2-a][1,3,5]triazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antitumor agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pesticides, dyestuffs, and optical bleaches.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit folate synthesis, which is crucial for the growth of certain bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3,5]triazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Oxindole derivatives: These compounds have a similar oxindole moiety and are known for their antitumor properties.
Uniqueness
What sets 3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C22H20N4O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(7Z)-7-(2-oxo-1H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H20N4O5S/c1-29-15-8-12(9-16(30-2)18(15)31-3)25-10-23-22-26(11-25)21(28)19(32-22)17-13-6-4-5-7-14(13)24-20(17)27/h4-9H,10-11H2,1-3H3,(H,24,27)/b19-17- |
InChI Key |
DNIQMPXKACOHFN-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=C4C5=CC=CC=C5NC4=O)S3 |
Origin of Product |
United States |
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